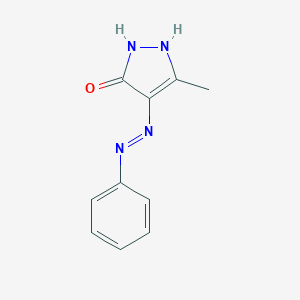
(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of phenylhydrazine with 3-methyl-2-pyrazolin-5-one. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones and hydrazones, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antioxidant activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Wirkmechanismus
The mechanism of action of (4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets. It acts as a free radical scavenger, thereby protecting cells from oxidative damage. The compound’s hydrazone moiety is crucial for its antioxidant activity, as it can donate electrons to neutralize free radicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone): Known for its antioxidant properties and used in the treatment of stroke and amyotrophic lateral sclerosis (ALS).
4-Acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one: Used in coordination chemistry and exhibits similar biological activities.
Uniqueness
(4Z)-3-methyl-4-(2-phenylhydrazin-1-ylidene)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific hydrazone moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrazolone derivatives .
Eigenschaften
CAS-Nummer |
13572-24-2 |
|---|---|
Molekularformel |
C10H10N4O |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
5-methyl-4-phenyldiazenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H10N4O/c1-7-9(10(15)14-11-7)13-12-8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,14,15) |
InChI-Schlüssel |
MGDOTRWUUKVZBO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2 |
Isomerische SMILES |
CC1=C(C(=O)N=N1)NNC2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=CC=C2 |
Synonyme |
5-hydroxy-3-methyl-4-(phenylazo)pyrazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















